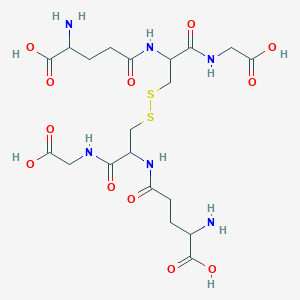
Oxiglutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiglutathione, also known as glutathione disulfide, is the oxidized form of glutathione. It is a crucial compound in the redox reactions within cells, playing a significant role in maintaining the oxidative balance. Glutathione disulfide is reduced back to glutathione by the enzyme glutathione reductase, which is essential for detoxifying harmful substances and protecting cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiglutathione is synthesized through the oxidation of glutathione. The process involves the formation of a disulfide bond between two glutathione molecules. This can be achieved using various oxidizing agents such as hydrogen peroxide or diamide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation of glutathione using similar oxidizing agents. The process is optimized to ensure high yield and purity, often involving purification steps such as chromatography to separate the oxidized form from any unreacted glutathione .
Chemical Reactions Analysis
Types of Reactions
Oxiglutathione primarily undergoes redox reactions. It can be reduced back to glutathione by glutathione reductase in the presence of NADPH. Additionally, it can participate in thiol-disulfide exchange reactions, which are crucial for protein folding and function .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, diamide.
Reduction: Glutathione reductase, NADPH.
Thiol-Disulfide Exchange: Various thiol-containing compounds.
Major Products Formed
Reduction: Glutathione.
Thiol-Disulfide Exchange: Mixed disulfides with other thiol-containing molecules.
Scientific Research Applications
Oxiglutathione has a wide range of applications in scientific research:
Chemistry: Used as a standard for redox potential measurements and in studies of oxidative stress.
Biology: Investigated for its role in cellular redox homeostasis and signaling pathways.
Medicine: Explored for its potential in treating oxidative stress-related diseases and as a biomarker for oxidative damage.
Mechanism of Action
Oxiglutathione exerts its effects through its role in redox reactions. It acts as an electron acceptor in the reduction process, converting back to glutathione. This cycle is crucial for detoxifying reactive oxygen species and maintaining the redox balance within cells. The primary molecular target is the enzyme glutathione reductase, which facilitates the reduction of this compound to glutathione .
Comparison with Similar Compounds
Similar Compounds
Glutathione: The reduced form, essential for detoxification and antioxidant defense.
Cysteine: A precursor in the biosynthesis of glutathione.
N-acetylcysteine: A derivative of cysteine, used as a supplement to boost glutathione levels.
Uniqueness
Oxiglutathione is unique in its role as the oxidized form of glutathione, participating directly in redox cycling. Its ability to be reduced back to glutathione makes it a critical component in maintaining cellular redox homeostasis and protecting cells from oxidative damage .
Properties
Molecular Formula |
C20H32N6O12S2 |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) |
InChI Key |
YPZRWBKMTBYPTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)
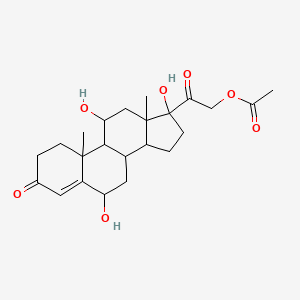
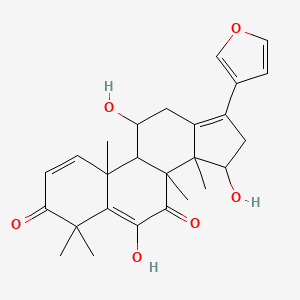
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)
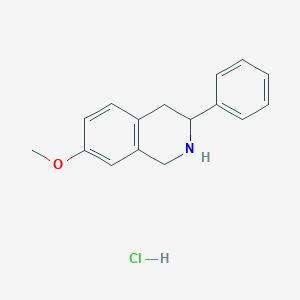

![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
![1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)
![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
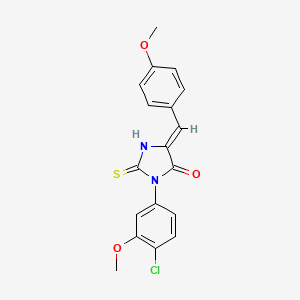
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide](/img/structure/B12317307.png)

